molecular formula C9H11N3S2 B11744160 5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B11744160
M. Wt: 225.3 g/mol
InChI Key: VAQNVGNVNAYIBX-UHFFFAOYSA-N
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Description

. It is known for its unique structure, which includes a thiazole ring, a dimethylamino group, and a methylsulfanyl group.

Preparation Methods

The synthesis of 5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile involves several steps. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol.

Chemical Reactions Analysis

5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological systems in various ways, making it useful in biochemical studies.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The thiazole ring’s aromaticity allows it to participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile include:

    5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: This compound shares the thiazole ring but has different substituents.

    2-(Dimethylamino)ethyl methacrylate: While structurally different, it shares the dimethylamino group and has applications in polymer chemistry. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C9H11N3S2

Molecular Weight

225.3 g/mol

IUPAC Name

5-[2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C9H11N3S2/c1-12(2)5-4-8-7(6-10)9(13-3)11-14-8/h4-5H,1-3H3

InChI Key

VAQNVGNVNAYIBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=C(C(=NS1)SC)C#N

Origin of Product

United States

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